molecular formula C20H22F3N3O2 B2671273 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2197884-09-4

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2671273
CAS No.: 2197884-09-4
M. Wt: 393.41
InChI Key: QWMFCJOGZYQLLQ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, an azetidine ring, and a trifluoromethyl-substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Trifluoromethylbenzoyl Group: This step often involves acylation reactions using trifluoromethylbenzoic acid or its derivatives, facilitated by coupling agents like EDCI or DCC.

    Construction of the Pyridazinone Core: The pyridazinone ring is typically formed through cyclization reactions involving hydrazine derivatives and diketones or ketoesters.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The azetidine ring and the trifluoromethylbenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Tert-butyl alcohol, tert-butyl peroxide derivatives.

    Reduction Products: Alcohol derivatives of the carbonyl groups.

    Substitution Products: Various substituted azetidine and benzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Protein Binding Studies: Its structure allows for the study of protein-ligand interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.

    Antimicrobial Activity: Preliminary studies may indicate activity against certain bacterial or fungal strains.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism by which 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. The azetidine ring may interact with enzyme active sites, potentially inhibiting their function. The pyridazinone core can engage in hydrogen bonding and other interactions with biological macromolecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-2,3-dihydropyridazin-3-one: Lacks the azetidine and trifluoromethylbenzoyl groups, resulting in different biological activity.

    2-(Trifluoromethyl)benzoyl derivatives: These compounds share the trifluoromethylbenzoyl group but differ in other structural aspects.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents.

Uniqueness

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidine ring provides a rigid framework that can interact with biological targets in a specific manner.

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

IUPAC Name

6-tert-butyl-2-[[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-19(2,3)16-8-9-17(27)26(24-16)12-13-10-25(11-13)18(28)14-6-4-5-7-15(14)20(21,22)23/h4-9,13H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMFCJOGZYQLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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